(2E)-N-[(2,5-dimethylfuran-3-yl)methyl]-3-(thiophen-3-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2E)-N-[(2,5-dimethylfuran-3-yl)methyl]-3-(thiophen-3-yl)prop-2-enamide is an organic molecule that features a furan ring, a thiophene ring, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[(2,5-dimethylfuran-3-yl)methyl]-3-(thiophen-3-yl)prop-2-enamide typically involves the following steps:
Formation of the Amide Bond: The reaction between 2,5-dimethylfuran-3-carboxylic acid and 3-(thiophen-3-yl)prop-2-en-1-amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine) to form the amide bond.
Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated purification systems to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan and thiophene rings can undergo oxidation reactions. Common oxidizing agents include m-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohols.
Substitution: Electrophilic substitution reactions can occur on the furan and thiophene rings. Reagents such as bromine or chlorine can be used for halogenation.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Bromine, chlorine
Major Products Formed
Oxidation: Formation of epoxides or hydroxylated derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2E)-N-[(2,5-dimethylfuran-3-yl)methyl]-3-(thiophen-3-yl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study the interactions between furan and thiophene-containing molecules and biological macromolecules such as proteins and nucleic acids.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of (2E)-N-[(2,5-dimethylfuran-3-yl)methyl]-3-(thiophen-3-yl)prop-2-enamide involves its interaction with specific molecular targets. The furan and thiophene rings can engage in π-π stacking interactions with aromatic residues in proteins, while the amide linkage can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2E)-N-[(2,5-dimethylfuran-3-yl)methyl]-3-(thiophen-2-yl)prop-2-enamide
- (2E)-N-[(2,5-dimethylfuran-3-yl)methyl]-3-(thiophen-4-yl)prop-2-enamide
- (2E)-N-[(2,5-dimethylfuran-3-yl)methyl]-3-(furan-3-yl)prop-2-enamide
Uniqueness
The uniqueness of (2E)-N-[(2,5-dimethylfuran-3-yl)methyl]-3-(thiophen-3-yl)prop-2-enamide lies in the specific positioning of the furan and thiophene rings, which can influence its electronic properties and reactivity. This makes it distinct from other similar compounds and potentially more suitable for certain applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
(E)-N-[(2,5-dimethylfuran-3-yl)methyl]-3-thiophen-3-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-10-7-13(11(2)17-10)8-15-14(16)4-3-12-5-6-18-9-12/h3-7,9H,8H2,1-2H3,(H,15,16)/b4-3+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPORXSVVCSNIQJ-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNC(=O)C=CC2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(O1)C)CNC(=O)/C=C/C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.